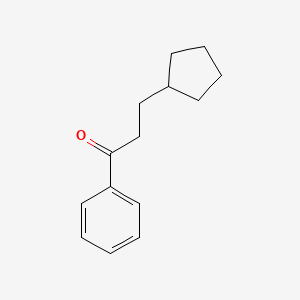![molecular formula C23H25NO3 B14000443 1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol](/img/structure/B14000443.png)
1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol is an organic compound with a complex structure that includes benzylamino and benzyloxy groups attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with 3-chloro-1-(4-benzyloxyphenoxy)propan-2-ol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The benzylamino and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or aldehydes, while reduction can produce various alcohols or amines.
科学的研究の応用
1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino and benzyloxy groups can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can affect various biochemical pathways, leading to changes in cellular function and behavior.
類似化合物との比較
Similar Compounds
1-Phenoxypropan-2-ol: A simpler compound with a phenoxy group attached to a propanol backbone.
®-1-(Benzyloxy)propan-2-ol: Contains a benzyloxy group but lacks the benzylamino group.
Uniqueness
1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol is unique due to the presence of both benzylamino and benzyloxy groups, which confer distinct chemical and biological properties
特性
分子式 |
C23H25NO3 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
1-(benzylamino)-3-(4-phenylmethoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C23H25NO3/c25-21(16-24-15-19-7-3-1-4-8-19)18-27-23-13-11-22(12-14-23)26-17-20-9-5-2-6-10-20/h1-14,21,24-25H,15-18H2 |
InChIキー |
ZIJRBUPAVIUPIL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNCC(COC2=CC=C(C=C2)OCC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Acetamidobenzene-1-sulfonyl)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B14000360.png)
![N,N-diethyl-2,2-dioxo-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-e]oxathiin-4-amine](/img/structure/B14000363.png)



![N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide](/img/structure/B14000371.png)
![Phenylmethyl N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-N-(3-oxobutyl)carbamate](/img/structure/B14000375.png)


![8-(3-Bromopropyl)-1,3-dimethyl-2,3,4,6,7,8-hexahydro-1H-imidazo[2,1-f]purine-2,4-dione](/img/structure/B14000387.png)



![Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate](/img/structure/B14000425.png)
